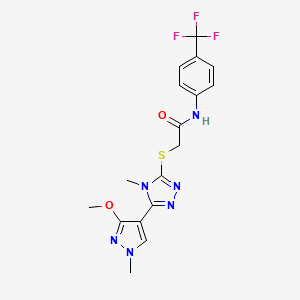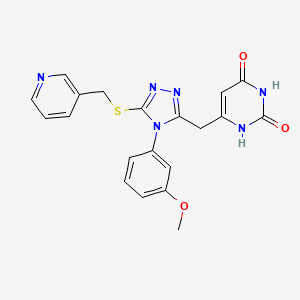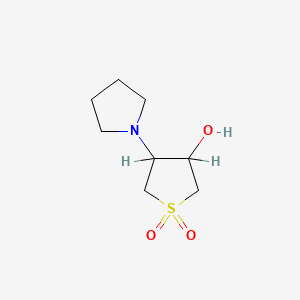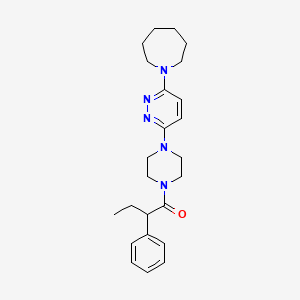![molecular formula C14H12FNO4S2 B2676949 5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 2411260-87-0](/img/structure/B2676949.png)
5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine, commonly known as FSPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FSPTP is a thienopyridine derivative that has a unique structure, making it an attractive target for research.
作用機序
The exact mechanism of action of FSPTP is not fully understood. However, it has been proposed that FSPTP exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. FSPTP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of FSPTP is thought to be due to its ability to inhibit viral entry and replication.
Biochemical and Physiological Effects:
FSPTP has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. FSPTP has also been shown to inhibit viral replication and entry, leading to a reduction in viral load. Additionally, FSPTP has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using FSPTP in lab experiments is its potent anticancer and antiviral activity, making it an attractive candidate for drug development. However, one of the limitations of using FSPTP is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the exact mechanism of action of FSPTP is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on FSPTP. One potential direction is to further investigate the mechanism of action of FSPTP, which may lead to the development of more potent derivatives. Another potential direction is to study the pharmacokinetics and pharmacodynamics of FSPTP, which may provide valuable information for drug development. Additionally, further studies are needed to investigate the potential use of FSPTP in the treatment of inflammatory diseases.
合成法
The synthesis of FSPTP involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 4-fluorobenzoyl chloride, which is then reacted with 2-aminothiophenol to yield 4-fluorobenzoylthiophen-2-yl-amine. This intermediate is then reacted with 2-bromo-5-(4-fluorosulfonyloxyphenyl)pyridine to yield FSPTP.
科学的研究の応用
FSPTP has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. FSPTP has also been studied for its potential use as an antiviral agent against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, FSPTP has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
5-(4-fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S2/c15-22(18,19)20-12-3-1-10(2-4-12)14(17)16-7-5-13-11(9-16)6-8-21-13/h1-4,6,8H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZJOAPLDLJJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC=C(C=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)






![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2676879.png)


![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)

